N-benzyl-N-(2-cyanoethyl)benzamide
Description
N-Benzyl-N-(2-cyanoethyl)benzamide is a benzamide derivative characterized by a benzyl group and a 2-cyanoethyl substituent attached to the nitrogen atom of the amide backbone. Its structure confers unique physicochemical properties, such as polarity from the cyano group and aromatic interactions from the benzyl moiety. This compound is synthesized via coupling reactions involving benzamide precursors and functionalized amines, as exemplified in the synthesis of its sulfamoyl derivative (N-benzyl-N-(2-cyanoethyl)-4-(N-phenylsulfamoyl)benzamide) using EDC·HCl and HOBt in dichloromethane .
Properties
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-12-7-13-19(14-15-8-3-1-4-9-15)17(20)16-10-5-2-6-11-16/h1-6,8-11H,7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJFAFLQIIJEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(2-cyanoethyl)benzamide typically involves the reaction of benzylamine with 2-cyanoethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(2-cyanoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Benzamide derivatives with oxidized functional groups.
Reduction: Amino derivatives of this compound.
Substitution: Substituted benzamide compounds with various functional groups.
Scientific Research Applications
Chemistry: N-benzyl-N-(2-cyanoethyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. It has shown promise in inhibiting amyloid-beta aggregation, which is relevant to Alzheimer’s disease research .
Medicine: The compound’s ability to inhibit amyloid-beta aggregation makes it a candidate for the development of therapeutic agents for neurodegenerative diseases such as Alzheimer’s disease .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-cyanoethyl)benzamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease research, the compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their self-assembly into neurotoxic forms . This inhibition can mitigate the neurotoxic effects of amyloid-beta and potentially slow the progression of the disease.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Benzamides
Key Observations :
- Lower synthetic yield (36%) for the sulfamoyl derivative compared to 64% for 1r suggests steric or electronic challenges in coupling reactions involving cyanoethyl groups.
Physicochemical Properties
Melting Points and Spectral Data :
Key Observations :
- The cyano group in this compound produces a distinct IR stretch at ~2250 cm⁻¹, absent in ethynyl or chloro-substituted analogs .
- Ethynyl-substituted benzamides exhibit higher melting points (78–79°C) compared to cyanoethyl derivatives, likely due to stronger π-π interactions .
Inhibitory and Antioxidant Potential
- PCAF HAT Inhibition: Benzamide analogs with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show >70% inhibition, highlighting the role of hydrophobic substituents .
- Antioxidant Activity: Thiourea-functionalized benzamides (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) exhibit 86–87% inhibition in CCl4-challenged rats . The cyanoethyl group’s electron-withdrawing nature could modulate radical scavenging efficiency compared to hydroxyl or methoxy substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
